(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride
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Overview
Description
The compound is a derivative of decan-1-amine , which is a type of amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .
Synthesis Analysis
While specific synthesis methods for this compound are not available, transaminase biocatalysis is a promising method for the preparation of chiral amino compounds . This method is known for its excellent enantioselectivity and environmental friendliness .Molecular Structure Analysis
The compound seems to contain a spiro[4.5]decan structure, which is a type of spirocyclic compound. Spirocyclic compounds are organic compounds featuring two or more rings connected through a single atom .Mechanism of Action
Target of Action
A related compound, a potent shp2 allosteric inhibitor, was identified in a study . SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and is a critical regulator in a number of cellular signaling processes and pathways .
Mode of Action
The related shp2 allosteric inhibitor binds to shp2 in the allosteric binding pocket . This binding could potentially alter the function of SHP2, affecting various cellular signaling processes and pathways .
Biochemical Pathways
The compound may affect the MAPK and the immune-inhibitory programmed cell death PD-L1/PD-1 pathway, as these are known to be regulated by SHP2 . The exact downstream effects would depend on the specific context of the cell and the overall state of these pathways.
Result of Action
The related shp2 allosteric inhibitor was found to have therapeutic potential in multiple developmental disorders and cancer-related diseases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUFFCHQYARBSX-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CC2N)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12CC(C[C@H]2N)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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